![molecular formula C16H22N6O B1261166 2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261166.png)
2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(4-methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a dialkylarylamine and a tertiary amino compound.
科学的研究の応用
Molecular and Crystal Structure Analysis :
- A study explored the molecular and crystal structure of related triazine derivatives, which could provide insights into the structural aspects of your compound of interest (Dolzhenko et al., 2011).
Synthetic Routes and Transformations :
- Research on the synthesis of triazine derivatives, including methods to introduce bulky substituents into hindered positions, can offer valuable information for the synthesis and modification of your compound (Stevens, Chui, & Castro, 1993).
- Another study demonstrated the formation of triazines by cyclo-trimerization of iminoethers derived from nitriles and alcohols under high pressure (Yanagiya, Yasumoto, & Kurabayashi, 1973).
Nucleophilic Aromatic Substitution Reactions :
- A novel synthetic route to 2-amino and 2-alkylamino-1,3,5-triazines, which could be relevant for the synthesis of your compound, was explored using nucleophilic aromatic substitution reactions (Gulevskaya, Maes, & Meyers, 2007).
Formation of Complexes and Lactonization Reactions :
- The formation of complexes with various ligands and the examination of their crystal structures may provide insights into potential applications of your compound (Dolzhenko et al., 2010).
- Studies on the Baeyer–Villiger lactonization of pyrrolidin-4-one derivatives offer a perspective on the possible chemical transformations of pyrrolidinyl groups in triazine compounds (Chang, Kung, & Chen, 2006).
Characterization and Analysis of Triazine Derivatives :
- The synthesis, characterization, and analysis of various triazine derivatives, including those containing different substituents, could be relevant for understanding the properties and potential applications of your compound (Tayade & Waghmare, 2016).
Cyclisation Reactions and Heterocyclic Compound Formation :
- Research on cyclisation reactions of azolylhydrazones leading to the formation of azolo[5,1-c][1,2,4]triazines could provide insights into the reactivity and potential synthesis pathways for related triazine compounds (Gray, Stevens, Tennant, & Vevers, 1976).
Biological Activity Studies :
- While excluding information on drug use, dosage, and side effects, studies examining the antibacterial and anticancer properties of triazine derivatives could suggest potential biological activities of your compound (Bondock & Gieman, 2015).
Investigation of Reaction Mechanisms :
- Detailed investigation of specific reactions involving triazine derivatives, including experimental and theoretical analyses, can provide insights into the chemical behavior of similar compounds (Sachdeva, Dolzhenko, & Chui, 2008).
Complexation and Docking Studies :
- Studies on the complexation of triazine derivatives with metals and docking studies can shed light on potential applications in coordination chemistry and bio-molecular interactions (Mardani et al., 2019).
Effect of Arm Length in Complex Formation :
- Research on the effect of arm length in the formation of Cu(II) complexes of Schiff base ligands derived from unsymmetrical tripodal amines, including studies on inter- and intramolecular interactions, can provide insights into the structural aspects and reactivity of related compounds (Keypour et al., 2015).
Studies on Ethoxalyl Group Reactivity :
- Research on the reactivity of ethoxalyl groups in certain compounds, leading to the formation of triazine derivatives, can be useful for understanding the chemical properties and potential synthetic routes for your compound of interest (Vetyugova et al., 2018).
Aminomethylation Reactions :
- A study on the aminomethylation of substituted pyrroles and tetrahydroindoles with biogenic cyclic amines, such as pyrrolidine, can offer valuable insights into the reactivity of pyrrolidine-containing triazine compounds (Markova et al., 2017).
Encapsulation and Drug Delivery Studies :
- Research on the encapsulation of lipophilic derivatives in water-soluble metalla-cages, including pyrenyl derivatives, provides a perspective on potential drug delivery applications for similar compounds (Mattsson et al., 2010).
特性
製品名 |
2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol |
|---|---|
分子式 |
C16H22N6O |
分子量 |
314.39 g/mol |
IUPAC名 |
2-[[4-(4-methylanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C16H22N6O/c1-12-4-6-13(7-5-12)18-15-19-14(17-8-11-23)20-16(21-15)22-9-2-3-10-22/h4-7,23H,2-3,8-11H2,1H3,(H2,17,18,19,20,21) |
InChIキー |
YLHGSJGDPZGZRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)N3CCCC3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



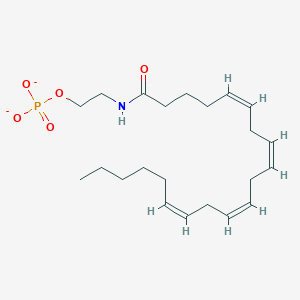

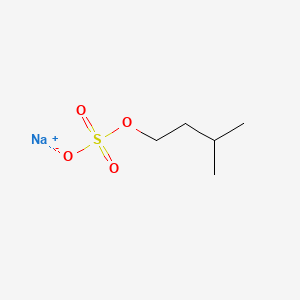

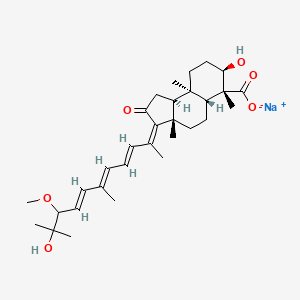


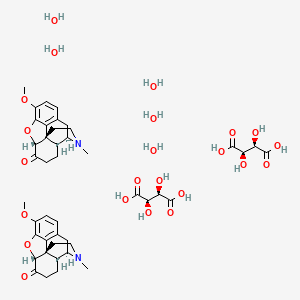
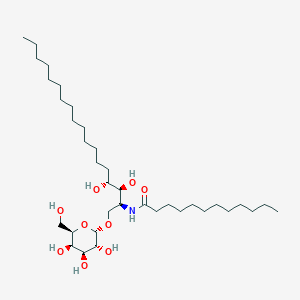
![N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1261098.png)
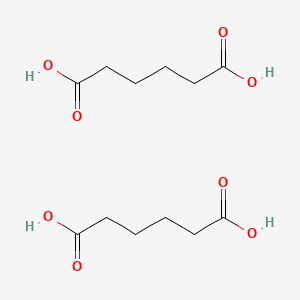
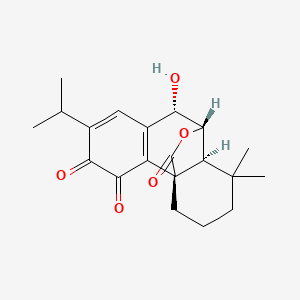
![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1261104.png)
![(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)